molecular formula C16H17BrN2O4S2 B2749746 1-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 946345-99-9

1-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No. B2749746
CAS RN: 946345-99-9
M. Wt: 445.35
InChI Key: XLLNIKQLAJVWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

Microwave-assisted Cleavage of Methyl Phenyl Ethers

Research by Fredriksson and Stone-Elander (2002) introduced a microwave-enhanced method for the rapid demethylation of methyl phenyl ethers using methanesulfonic acid. This technique is significant for synthesizing precursor compounds for labeling by alkylation, demonstrating the potential utility in radiochemistry and chemical synthesis (Fredriksson & Stone-Elander, 2002).

Acceleration of Reaction Rates

Kitz and Wilson (1963) discovered that methanesulfonyl fluoride's reaction rate with acetylcholinesterase is increased by substituted ammonium ions. This finding suggests a potential application in enzymology and biochemistry, where controlling reaction rates can be crucial (Kitz & Wilson, 1963).

Friedel–Crafts-Type Alkylation

Kuhakarn et al. (2011) described a Friedel–Crafts-type alkylation using bromodifluoro(phenylsulfanyl)methane to synthesize thioesters, benzophenones, and naturally occurring xanthone derivatives. This chemical strategy may offer insights into the synthetic versatility of related bromo- and sulfonyl-containing compounds in organic synthesis (Kuhakarn et al., 2011).

Renal Vasodilation Activity

Anan et al. (1996) explored the DA1 agonistic activities of 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives, including those with methanesulfonamido groups, showing potential applications in medicinal chemistry for designing drugs targeting renal vasodilation (Anan et al., 1996).

Synthesis of N-Methanesulfonyl Isoindolines

Research by Kreher and Use (1976) on the synthesis of carbocyclic substituted N-methane-sulfonyl-isoindolines as precursors for unsymmetric substituted 2H-isoindoles highlights the role of sulfonyl compounds in facilitating cyclization reactions under basic conditions. This process underlines the importance of such compounds in synthetic organic chemistry (Kreher & Use, 1976).

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-1-bromomethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4S2/c17-12-24(20,21)18-14-8-9-16-13(11-14)5-4-10-19(16)25(22,23)15-6-2-1-3-7-15/h1-3,6-9,11,18H,4-5,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLNIKQLAJVWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)CBr)N(C1)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

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